Cas no 912761-82-1 (3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine)

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is a halogenated pyridine derivative featuring an iodo substituent at the 3-position and a trifluoroethoxy group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, due to the reactivity of the iodine moiety. The trifluoroethoxy group enhances its electron-withdrawing properties, making it useful in the design of pharmaceuticals, agrochemicals, and advanced materials. Its well-defined structure and stability under various reaction conditions contribute to its utility in constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions to preserve its reactivity.
3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine structure
912761-82-1 structure
Product Name:3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
CAS No:912761-82-1
MF:C7H5F3INO
MW:303.020384550095
MDL:MFCD07781168
CID:93216
PubChem ID:42553135
Update Time:2025-10-31

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
    • 3-Iodo-2-(2,2,2-Trifluoro-Ethoxy)-Pyridine
    • MFCD07781168
    • SB39856
    • C7H5F3INO
    • SCHEMBL16334635
    • FT-0757637
    • A1-42512
    • 912761-82-1
    • DTXSID70654796
    • CS-0319127
    • AKOS015854003
    • MDL: MFCD07781168
    • Inchi: 1S/C7H5F3INO/c8-7(9,10)4-13-6-5(11)2-1-3-12-6/h1-3H,4H2
    • InChI Key: GUUWZDBHSBLCBA-UHFFFAOYSA-N
    • SMILES: IC1=CC=CN=C1OCC(F)(F)F

Computed Properties

  • Exact Mass: 302.93700
  • Monoisotopic Mass: 302.93680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • Color/Form: liquid
  • Density: 1.874
  • Boiling Point: 239°C at 760 mmHg
  • Flash Point: 98.4°C
  • Refractive Index: 1.518
  • PSA: 22.12000
  • LogP: 2.62730
  • Sensitiveness: Light Sensitive

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3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:912761-82-1)3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
Order Number:A1206299
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):216.0
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Additional information on 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Introduction to 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine (CAS No. 912761-82-1)

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine, identified by its CAS number 912761-82-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The presence of both an iodine substituent and a 2,2,2-trifluoroethoxy group makes this molecule a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.

The iodo functionality at the 3-position of the pyridine ring provides a reactive handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the synthesis of biaryl compounds that often exhibit enhanced pharmacological properties. Additionally, the 2,2,2-trifluoroethoxy group introduces fluorine atoms into the molecule, which are known to modulate metabolic stability, lipophilicity, and binding affinity to biological targets. This feature has made fluorinated pyridines a cornerstone in modern drug design.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various diseases, including cancer and neurodegenerative disorders. 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine has emerged as a key building block in the synthesis of kinase inhibitors and other enzyme-targeted therapeutics. For instance, studies have demonstrated its utility in constructing novel tyrosine kinase inhibitors (TKIs), which are critical in treating cancers by inhibiting aberrant signaling pathways. The incorporation of fluorine into these inhibitors has been shown to improve their binding affinity and selectivity against target enzymes.

Moreover, the trifluoroethoxy group has been implicated in enhancing the bioavailability of drug candidates by increasing their lipophilicity while maintaining metabolic stability. This balance is crucial for achieving effective drug delivery and therapeutic efficacy. Recent publications have highlighted the use of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine in designing antiviral agents as well. The structural motif present in this compound has been leveraged to develop inhibitors targeting viral proteases and polymerases, contributing to the fight against emerging infectious diseases.

The synthesis of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps often include halogenation at the 3-position followed by etherification with trifluoroethanol under acidic or basic conditions. Advanced synthetic methodologies have also explored catalytic approaches to achieve these transformations with higher efficiency and reduced environmental impact. These advancements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

From a computational chemistry perspective, the electronic properties of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine have been extensively studied to understand its reactivity and interaction with biological targets. Molecular modeling techniques have revealed that the presence of both iodine and fluorine substituents modulates the electron density distribution across the pyridine ring, influencing its binding mode to proteins and enzymes. Such insights are invaluable for rational drug design and optimizing lead compounds for clinical development.

The pharmaceutical industry continues to explore novel applications for 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine, particularly in the realm of targeted therapy and personalized medicine. Its role as a precursor for bioactive molecules underscores its importance in modern medicinal chemistry. As research progresses, it is anticipated that this compound will find even broader utility in addressing unmet medical needs across various therapeutic areas.

In conclusion,3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine (CAS No. 912761-82-1) represents a significant advancement in synthetic organic chemistry and pharmaceutical research. Its unique structural features make it an indispensable tool for chemists and biologists striving to develop innovative treatments for human diseases. The continued exploration of its applications will undoubtedly contribute to groundbreaking discoveries in drug development and molecular medicine.

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Amadis Chemical Company Limited
(CAS:912761-82-1)3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
A1206299
Purity:99%
Quantity:1g
Price ($):216.0
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